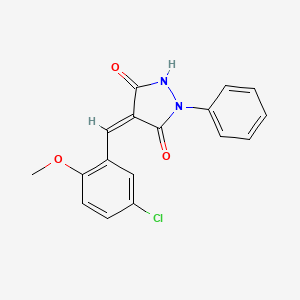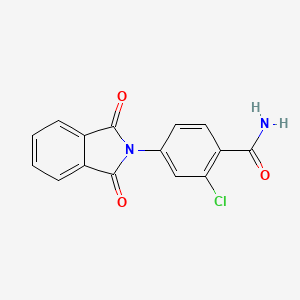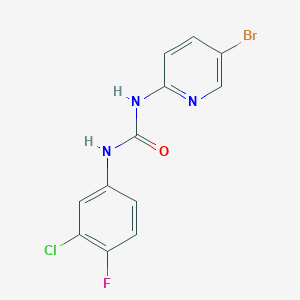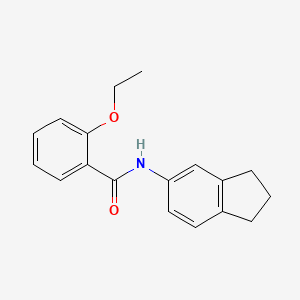
4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as CMPD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMPD is a pyrazolidinedione derivative that has been synthesized through a variety of methods and has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it has been suggested that it may act by inhibiting various signaling pathways in cells. 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to protect against oxidative stress by increasing the activity of antioxidant enzymes.
実験室実験の利点と制限
4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and has been obtained in moderate to high yields. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to exhibit low toxicity in vitro and in vivo. However, there are also limitations to using 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has not been extensively studied in animal models, and its efficacy and safety in vivo are not well-established.
将来の方向性
There are several future directions for research on 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. Further studies are needed to fully elucidate its mechanism of action and therapeutic potential. Additionally, more research is needed to investigate its potential use in treating neurodegenerative diseases. Furthermore, the efficacy and safety of 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in vivo need to be established through animal studies. Finally, the development of new synthesis methods for 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione may lead to the discovery of more potent analogs with improved therapeutic potential.
Conclusion:
In conclusion, 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been synthesized through various methods and has been found to exhibit various biochemical and physiological effects. It has been investigated for its potential use in treating cancer, inflammation, oxidative stress, and neurodegenerative diseases. Further research is needed to fully elucidate its therapeutic potential and establish its efficacy and safety in vivo.
合成法
4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been synthesized through various methods, including the reaction of 2-methoxybenzaldehyde with 5-chloro-2-aminopyridine, followed by the reaction of the resulting compound with 1-phenyl-3,5-pyrazolidinedione. Another synthesis method involves the reaction of 2-methoxybenzaldehyde with 5-chloro-2-aminopyridine, followed by the reaction of the resulting compound with 4-phenyl-3,5-pyrazolidinedione. Both methods have yielded 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in moderate to high yields.
科学的研究の応用
4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to exhibit potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to have potential neuroprotective effects and has been investigated for its potential use in treating neurodegenerative diseases.
特性
IUPAC Name |
(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-15-8-7-12(18)9-11(15)10-14-16(21)19-20(17(14)22)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIQQOTWUODSD-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806651.png)
![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)

![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)

![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)

![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
